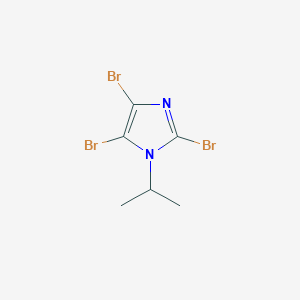

2,4,5-Tribromo-1-isopropyl-1H-imidazole

Vue d'ensemble

Description

2,4,5-Tribromo-1-isopropyl-1H-imidazole is a brominated derivative of imidazole, characterized by the presence of three bromine atoms and an isopropyl group attached to the imidazole ring. This compound is known for its significant applications in various chemical processes and research fields due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tribromo-1-isopropyl-1H-imidazole typically involves the bromination of 1-isopropylimidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often include controlled temperatures and the use of catalysts to ensure regioselective bromination at the 2, 4, and 5 positions of the imidazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reaction time to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,5-Tribromo-1-isopropyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different chemical and pharmaceutical applications .

Applications De Recherche Scientifique

Medicinal Chemistry

2,4,5-Tribromo-1-isopropyl-1H-imidazole has been studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that tribromo-substituted imidazoles exhibit antimicrobial properties. A study demonstrated that 2,4,5-tribromo-1H-imidazole showed significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Properties : The compound's structure allows for interaction with biological targets involved in cancer cell proliferation. Some studies have explored its efficacy in inhibiting tumor growth in vitro.

Biochemical Applications

- Enzyme Inhibition : Imidazole derivatives are known to act as enzyme inhibitors. The presence of bromine atoms in this compound enhances its interaction with active sites of enzymes, potentially inhibiting their activity .

Material Science

- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of novel polymers with specific properties. Its brominated structure allows for further functionalization, making it suitable for creating materials with enhanced thermal stability and chemical resistance.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis and Biological Evaluation of Novel Tribromo-substituted Imidazole Analogs | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. |

| Molecular Modeling Studies of Imidazole Derivatives | Enzyme Interaction | Showed potential binding affinity to key enzymes involved in metabolic pathways. |

Mécanisme D'action

The mechanism by which 2,4,5-Tribromo-1-isopropyl-1H-imidazole exerts its effects involves its interaction with specific molecular targets. The bromine atoms and the imidazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

2,4,5-Tribromoimidazole: Similar structure but without the isopropyl group.

2,4,5-Trichloroimidazole: Chlorine atoms instead of bromine atoms.

2,4,5-Triiodoimidazole: Iodine atoms instead of bromine atoms.

Uniqueness: 2,4,5-Tribromo-1-isopropyl-1H-imidazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The bromine atoms provide specific electronic and steric effects that differentiate it from its chloro and iodo analogs, making it a valuable compound for various research and industrial applications .

Activité Biologique

2,4,5-Tribromo-1-isopropyl-1H-imidazole is a brominated imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its three bromine substituents at the 2, 4, and 5 positions of the imidazole ring, which significantly influence its reactivity and biological interactions.

The molecular formula of this compound is C6H7Br3N2. The presence of multiple bromine atoms enhances its electrophilic nature, making it a suitable candidate for various nucleophilic substitution reactions. This property allows for modifications that can potentially enhance its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The compound may act through the following mechanisms:

- Enzyme Inhibition : It can inhibit key enzymes involved in cellular signaling pathways.

- Receptor Modulation : The compound may bind to receptors, altering their activity and leading to downstream effects in cellular processes.

These mechanisms are critical for understanding how this compound could be utilized in therapeutic applications.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains.

| Compound | Zone of Inhibition (mm) | Target Organisms |

|---|---|---|

| This compound | 20 (approx.) | Staphylococcus aureus, Escherichia coli |

| Reference Drug (e.g., Streptomycin) | 28 | Various |

The above table illustrates the comparative antimicrobial efficacy of the compound against standard reference drugs.

Anticancer Potential

Imidazole derivatives have been studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. In laboratory settings, this compound has shown promise in reducing tumor growth in various cell lines.

Study on Antimicrobial Efficacy

In a study conducted by Jain et al., various imidazole derivatives were synthesized and tested for their antimicrobial activity against common pathogens such as E. coli and B. subtilis. The results indicated that certain derivatives exhibited significant antimicrobial effects comparable to established antibiotics .

Study on Anticancer Activity

Another relevant study evaluated the anticancer effects of imidazole derivatives on human cancer cell lines. The findings suggested that these compounds could effectively induce apoptosis and inhibit proliferation through specific signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature imparted by the bromine substituents. It is likely metabolized by liver enzymes, including cytochrome P450 isoforms, which play a role in drug metabolism .

Safety and Toxicology

While the compound shows potential therapeutic benefits, safety assessments are crucial. Preliminary studies indicate low toxicity profiles at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish safety margins for clinical applications.

Propriétés

IUPAC Name |

2,4,5-tribromo-1-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Br3N2/c1-3(2)11-5(8)4(7)10-6(11)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGQUAILRKCRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(N=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.